REACTION_SMILES
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[CH3:16][N:17]([CH3:18])[CH:19]=[O:20].[CH3:21][CH2:22][O:23][C:24](=[O:25])[CH3:26].[H-:9].[I:11][CH2:12][CH2:13][CH2:14][CH3:15].[N+:1](=[O:2])([O-:3])[c:4]1[n:5][nH:6][cH:7][cH:8]1.[Na+:10]>>[N+:1](=[O:2])([O-:3])[c:4]1[n:5][n:6]([CH2:12][CH2:13][CH2:14][CH3:15])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc[nH]n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CCCCn1ccc([N+](=O)[O-])n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |